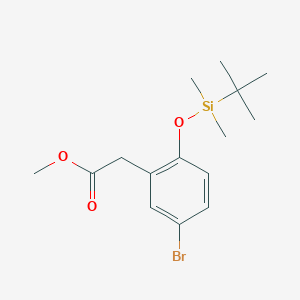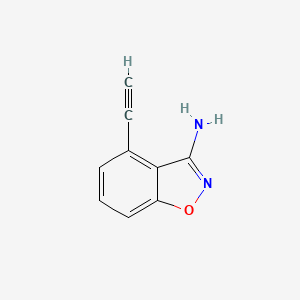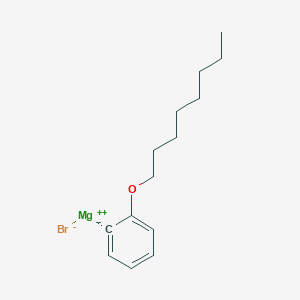
Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate is an organic compound that features a brominated phenyl ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: The bromine atom can be reduced using reducing agents such as Zn/HCl or Na/NH₃.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Zn/HCl, Na/NH₃
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate involves its reactivity due to the presence of the bromine atom and the TBDMS protecting group. The bromine atom can participate in electrophilic substitution reactions, while the TBDMS group can be selectively removed under acidic conditions to reveal reactive hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropane: Another brominated compound used in organic synthesis.
tert-Butyl bromoacetate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Methyl 2-{5-bromo-2-[(tert-butyldimethylsilyl)oxy]phenyl}acetate is unique due to the combination of the brominated phenyl ring and the TBDMS protecting group, which provides specific reactivity and stability under various conditions .
Eigenschaften
Molekularformel |
C15H23BrO3Si |
|---|---|
Molekulargewicht |
359.33 g/mol |
IUPAC-Name |
methyl 2-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-8-7-12(16)9-11(13)10-14(17)18-4/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
DQLYHMOSUAQGLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylate](/img/structure/B13449151.png)
![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)








